molecular formula C9H11N3O3 B5141596 1-Carbamoyl-3-(4-methoxyphenyl)urea CAS No. 14032-35-0

1-Carbamoyl-3-(4-methoxyphenyl)urea

Cat. No.: B5141596
CAS No.: 14032-35-0
M. Wt: 209.20 g/mol
InChI Key: FOVLSLAMMQKXNN-UHFFFAOYSA-N
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Description

1-Carbamoyl-3-(4-methoxyphenyl)urea is an organic compound with the molecular formula C9H12N2O3 It is a derivative of urea, featuring a methoxyphenyl group attached to the urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Carbamoyl-3-(4-methoxyphenyl)urea can be synthesized through a carbonylation reaction. One method involves the reaction of 4-methoxyaniline with triphosgene in the presence of trimethylamine

Properties

IUPAC Name

1-carbamoyl-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-15-7-4-2-6(3-5-7)11-9(14)12-8(10)13/h2-5H,1H3,(H4,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVLSLAMMQKXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930761
Record name N-[Hydroxy(4-methoxyanilino)methylidene]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14032-35-0
Record name NSC76515
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[Hydroxy(4-methoxyanilino)methylidene]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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